Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a carboxylate ester group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-5-bromo-4-methylphenol with methyl chloroformate under basic conditions can yield the desired product .
Another approach involves the palladium-catalyzed cyclization of N-phenylacetamides in the presence of oxidizing agents such as potassium persulfate and trifluoromethanesulfonic acid . This method provides moderate to excellent yields and is advantageous due to its mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives such as nitro compounds.
Reduction Products: Reduced derivatives such as amines.
Hydrolysis Products: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methylbenzo[d]oxazole: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
2-Methylbenzoxazole: Lacks both the bromine atom and the carboxylate ester group, resulting in different chemical and biological properties.
Methyl 2-bromo-4-oxazolecarboxylate: Contains a bromine atom and a carboxylate ester group but differs in the position of these substituents.
Uniqueness
Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 7th position and the carboxylate ester group at the 4th position allows for targeted modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 7-bromo-2-methyl-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-5-12-8-6(10(13)14-2)3-4-7(11)9(8)15-5/h3-4H,1-2H3 |
InChI Key |
WBZQWHLBPFABCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2O1)Br)C(=O)OC |
Origin of Product |
United States |
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